N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and piperidine structures, followed by the introduction of the dimethylaminocarbonyl and sulfonyl groups. Common reagents used in these reactions include dimethylamine, ethyl pyrazole, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Industrial methods may also involve the use of automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N~3~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve desired outcomes. For example, oxidation reactions may be conducted at elevated temperatures with acidic or basic catalysts, while reduction reactions often require anhydrous conditions and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N~3~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H29N7O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[5-(dimethylcarbamoyl)-1-ethylpyrazol-4-yl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H29N7O4S/c1-6-26-17(19(28)23(3)4)15(10-21-26)22-18(27)14-8-7-9-25(12-14)31(29,30)16-11-20-24(5)13(16)2/h10-11,14H,6-9,12H2,1-5H3,(H,22,27) |
InChI Key |
XRUCVVZTOVRHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)C(=O)N(C)C |
Origin of Product |
United States |
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